Itaconic anhydride

Description

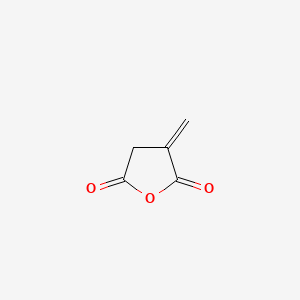

Structure

3D Structure

Properties

IUPAC Name |

3-methylideneoxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNISBHGPNMTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25300-97-4 | |

| Record name | 2,5-Furandione, dihydro-3-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062230 | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Itaconic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-03-8, 25300-97-4 | |

| Record name | Itaconic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itaconic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y455KS1U7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Itaconic Anhydride

Primary Synthesis Routes of Itaconic Anhydride (B1165640)

The production of itaconic anhydride is achieved through several distinct pathways, including biotechnological methods that start from renewable resources and purely chemical syntheses.

The biotechnological route to this compound is an indirect process that begins with the fermentation of carbohydrates to produce itaconic acid, which is then subsequently dehydrated. The filamentous fungus Aspergillus terreus is the primary microorganism employed for the industrial-scale production of itaconic acid. mdpi.comnih.gov This process involves the fermentation of various sugars, such as glucose, sucrose, or xylose, which are converted into itaconic acid via the glycolysis pathway and a part of the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net

The fungus is capable of producing high titers of itaconic acid, with some strains achieving concentrations of up to 150 g/L. mdpi.com Cheaper substrates like starch, molasses, and hydrolysates of corn syrup or wood are also utilized to make the process more economical. nih.govnii.ac.jp Once the itaconic acid is recovered from the fermentation broth, it is converted to this compound through a chemical dehydration step, as detailed in the following section.

| Microorganism | Substrate | Itaconic Acid Concentration (g/L) | Reference |

|---|---|---|---|

| Aspergillus terreus | Glucose | > 80 | scribd.com |

| Aspergillus terreus TN-484 | Glucose | > 65 | scribd.com |

| Aspergillus terreus | - | ~150 | mdpi.com |

| Ustilago maydis | Glucose | 0.48 g IA/g glucose (Yield) | nih.gov |

The most direct and efficient method for synthesizing this compound is the chemical dehydration of itaconic acid. alfa-chemistry.com This process typically involves heating itaconic acid, often under reduced pressure, in the presence of a dehydrating agent or a catalyst.

One common laboratory and industrial approach uses acetic anhydride as the dehydrating agent. rsc.orgguidechem.com The reaction can be catalyzed by substances like sodium acetate (B1210297) or zinc acetate. guidechem.com Alternative methods avoid the use of a chemical anhydride. For instance, high yields of up to 98% can be achieved by heating itaconic acid at temperatures between 165-180°C and pressures of 10-30 mmHg with catalytic amounts of a strong acid, such as concentrated sulfuric acid. wikipedia.org Acidified clay catalysts have also been shown to be effective, offering high selectivity for this compound over its isomer, citraconic anhydride. google.com

| Method | Catalyst/Dehydrating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Heating under vacuum | Concentrated H₂SO₄ | 165-180°C, 10-30 mmHg | Up to 98% | wikipedia.org |

| Stirred Reaction | Acetic Anhydride / Sodium Acetate | 75-85°C, 2.5-6h | Product content ≥98% | guidechem.com |

| Solvent Dehydration | Methanesulfonic acid | In Cumene | 95-97% | wikipedia.org |

| Catalytic Dehydration | Acidified Clay | 80-200°C | >90% Selectivity | google.com |

Historically, the first method for producing this compound was the pyrolysis (thermal decomposition) of citric acid. nih.govwikipedia.org This process, discovered in 1836, involves the rapid heating of citric acid monohydrate. wikipedia.orgorgsyn.org The distillation of citric acid yields a mixture containing water and this compound. orgsyn.orgchemicalbook.com

However, this method generally results in modest yields, typically in the range of 37-47%. orgsyn.org A significant drawback of the pyrolysis of citric acid is the co-production of the thermodynamically more stable isomer, citraconic anhydride. wikipedia.org Overheating during the distillation process increases the proportion of this unwanted by-product. wikipedia.orgchemicalbook.com While heating anhydrous citric acid to 260°C in a vacuum can produce a mixture of both anhydrides in good yield, processes starting from purified itaconic acid are more productive and selective for this compound. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the presence of two key functional groups: the cyclic anhydride ring and the exocyclic carbon-carbon double bond (a vinylidene group). alfa-chemistry.com This dual functionality allows it to participate in a wide range of chemical transformations, including ring-opening reactions and polymerization.

The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of itaconic acid mono-derivatives.

This compound readily reacts with alcohols in a process known as alcoholysis or esterification to form monoesters of itaconic acid. microchem.fr This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: The esterification mechanism proceeds through a nucleophilic attack by the alcohol on one of the carbonyl carbons of the anhydride ring. libretexts.org

Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable tetrahedral intermediate collapses, breaking the acyl-oxygen bond and opening the anhydride ring.

Proton Transfer: A proton is transferred from the oxonium ion to a weak base in the mixture (such as another alcohol molecule or the carboxylate group) to yield the final products: an itaconic acid monoester and a carboxylic acid.

This reaction can be performed with a variety of alcohols. For example, the reaction with long-chain fatty alcohols at a 1:1 molar ratio at 70°C for 8 hours produces the corresponding monoesters with yields exceeding 90%. guidechem.com Another documented example is the reaction with furfuryl alcohol, which undergoes a tandem Diels-Alder addition and lactonization following the initial ring-opening. rsc.orgresearchgate.net

| Alcohol | Reaction Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Long-chain fatty alcohols (e.g., Dodecanol) | n(alcohol):n(anhydride) = 1:1, 70°C, 8h | Itaconic acid monoester | guidechem.com |

| Furfuryl alcohol | Tandem Diels-Alder/lactonization | Oxa-norbornene bio-based lactone | rsc.orgresearchgate.net |

| Ethanol (B145695) | Chemoselective esterification | Ethyl itaconic acid (from itaconic acid) | rsc.org |

| Isoamyl alcohol | Chemoselective esterification | Isoamyl itaconic acid (from itaconic acid) | rsc.org |

Ring-Opening Reactions

With Amines (Amidolysis leading to Itaconimides)

The reaction of this compound with primary amines is a key transformation that proceeds via amidolysis, ultimately leading to the formation of N-substituted itaconimides. researchgate.net This process typically occurs in a two-step mechanism. The initial step involves a nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring. libretexts.orgchemguide.co.uk This results in the ring opening to form an intermediate itaconamic acid. researchgate.net

The second step is a dehydration reaction, where the amic acid intermediate undergoes cyclization upon heating to form the stable five-membered imide ring. researchgate.net This thermal treatment eliminates a molecule of water and yields the corresponding itaconimide, crucially preserving the reactive exocyclic double bond of the original itaconic moiety. This double bond remains available for subsequent reactions, such as polymerization or Michael additions. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic Acyl Substitution : The nitrogen atom of the primary amine acts as a nucleophile, attacking an electrophilic carbonyl carbon of the this compound. This breaks the carbon-oxygen bond in the anhydride ring.

Proton Transfer : A proton is transferred from the amine nitrogen to the newly formed carboxylate group, yielding the neutral amic acid intermediate.

Cyclization/Dehydration : Upon heating, the carboxylic acid and amide functional groups within the same molecule condense, eliminating water to form the final N-substituted itaconimide product.

This reaction pathway is analogous to the reaction of other acid anhydrides with amines, where an N-substituted amide is formed from the initial reaction, followed by the formation of a salt with the carboxylic acid byproduct. chemguide.co.uk With this compound, the intramolecular nature of the intermediate allows for the efficient formation of the cyclic imide structure.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Ref. |

| This compound | Primary Amine (R-NH₂) | Itaconamic Acid | N-Substituted Itaconimide | researchgate.net |

| This compound | Ammonia (NH₃) | Itaconamic Acid | Itaconimide | wikipedia.org |

Table 1. Reaction of this compound with Amines.

Regioselectivity and Enantioselectivity in Ring-Opening

The ring-opening of the this compound molecule by nucleophiles is characterized by a high degree of regioselectivity. This compound possesses two distinct carbonyl groups: one is conjugated with the exocyclic methylene (B1212753) group (at the C1 position), while the other is not (at the C4 position). Nucleophilic attack preferentially occurs at the C4 carbonyl carbon, which is the one further away from the methylene group. wikipedia.org This regioselectivity is observed with various nucleophiles, including alcohols, ammonia, and amines. wikipedia.org

This preference is attributed to the electronic and steric environment of the carbonyl groups. The carbonyl at the C1 position is part of an α,β-unsaturated system, which can influence its reactivity, while the C4 carbonyl behaves more like a standard anhydride carbonyl, making it more susceptible to nucleophilic attack.

While reactions with simple amines are primarily governed by regioselectivity, studies involving enzymatic catalysis have demonstrated that enantioselectivity can also be achieved. In the lipase-catalyzed ring-opening of this compound with various alcohol nucleophiles, the reaction proceeds with high regio- and enantioselectivity. rsc.orgresearchgate.net For instance, the Pseudomonas cepacia lipase (B570770) (PCL) catalyzed reaction consistently yields the β-monoester as the predominant product, resulting from the attack on the less sterically hindered carbonyl group. rsc.orgresearchgate.net This enzymatic kinetic resolution provides a pathway to enantioenriched monoesters derived from this compound. rsc.org Although these specific studies focus on alcohols, they highlight the potential for achieving stereocontrol in the ring-opening of the this compound prochiral center through the use of chiral catalysts or reagents.

| Nucleophile | Catalyst | Selectivity | Predominant Product | Ref. |

| Alcohols | Pseudomonas cepacia Lipase (PCL) | Regio- and Enantioselective | β-monoester itaconate | rsc.orgresearchgate.net |

| Amines | None (Thermal) | Regioselective | Amide at C4 position | wikipedia.org |

| Aromatics (Benzene) | Friedel-Crafts Catalyst | Regioselective | Ring opening at C4 position | wikipedia.org |

Table 2. Selectivity in the Ring-Opening of this compound.

Isomerization of this compound

This compound can undergo isomerization to form its more thermodynamically stable isomer, citraconic anhydride (methylmaleic anhydride), where the double bond is located within the five-membered ring. wikipedia.orgscielo.brresearchgate.net This transformation can be induced by heat or catalyzed by bases. scielo.brscienceopen.com

Thermal Isomerization to Citraconic Anhydride

When subjected to temperatures above its melting point (70-72°C), this compound readily isomerizes to citraconic anhydride. wikipedia.org This conversion is a known phenomenon that occurs during chemical syntheses performed under heating. scielo.brscienceopen.com For example, the pyrolysis of citric acid to produce this compound often yields citraconic anhydride as a significant by-product due to the high temperatures involved. wikipedia.orgorgsyn.org Thermal analysis techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) have been used to study this process, confirming that the isomerization event occurs upon heating. scielo.brresearchgate.net The conversion to the more stable endocyclic double bond of citraconic anhydride is an energetically favorable process at elevated temperatures. scielo.br

Base-Catalyzed Isomerization

The isomerization of this compound to citraconic anhydride can also proceed under significantly milder conditions in the presence of a base. wikipedia.orgscielo.br Tertiary amines can catalyze this rearrangement even at the relatively low temperature of boiling chloroform. wikipedia.org Other bases have also been shown to be effective catalysts. For instance, the solvent dimethyl sulfoxide (B87167) (DMSO) can facilitate the isomerization, which is suggested to occur via the abstraction of an allylic hydrogen from the itaconic structure by the sulfoxide oxygen. scielo.br More recently, sodium sulfide (B99878) has been identified as a catalyst for this isomerization, where it was observed to convert this compound to citraconic anhydride instead of the expected thioanhydride product. benthamscience.com This base-catalyzed pathway involves the deprotonation at the carbon atom adjacent to the double bond, followed by protonation at the exocyclic carbon, effectively migrating the double bond into the ring. researchgate.net

Impact of Isomerization on Polymerization and Product Properties

The isomerization of this compound to citraconic anhydride during a reaction, particularly in polymerization processes, can have a significant impact on the final product properties. scielo.br The exocyclic double bond of this compound is generally more reactive in radical polymerization than the endocyclic double bond of citraconic anhydride.

The presence of citraconic anhydride as an impurity or as an in-situ generated species can:

Alter Polymerization Kinetics : The lower reactivity of citraconic anhydride can slow down the rate of polymerization.

Change Polymer Composition : The isomerization effectively introduces a different monomer into the reaction mixture. This leads to the formation of a copolymer with a different microstructure and composition than one derived purely from this compound.

Affect Material Properties : The resulting copolymer, containing both itaconic and citraconic units, will exhibit different physical and chemical properties. For example, studies have shown that the isomerization and simultaneous homopolymerization during grafting processes can lead to a decrease in the solubility of the monomer and initiator. scielo.br The structural difference between the isomers influences the polymer backbone's flexibility, stereochemistry, and potential for cross-linking, thereby affecting the final material's thermal and mechanical characteristics.

Other Reaction Mechanisms

Beyond amidolysis and isomerization, this compound participates in a variety of other important chemical reactions owing to its distinct functional groups: the cyclic anhydride, the activated double bond, and the allylic protons.

Diels-Alder Reaction : As a dienophile, this compound readily reacts with conjugated dienes. A classic example is its reaction with cyclopentadiene. wikipedia.org It also undergoes a tandem Diels-Alder and lactonization reaction with furfuryl alcohol to form a novel oxanorbornene product, which can be a monomer for ring-opening metathesis polymerization (ROMP). wikipedia.orgyork.ac.uk

Michael Addition : The electron-withdrawing nature of the adjacent anhydride group activates the exocyclic double bond for conjugate addition (Michael reaction). Nucleophiles such as thiols can be readily added to the methylene group. wikipedia.org

Friedel-Crafts Acylation : this compound can acylate aromatic compounds like benzene (B151609) in the presence of a Lewis acid catalyst. The reaction proceeds via regioselective ring-opening at the carbonyl group positioned further from the methylene group. wikipedia.org

Bromination-Dehydrobromination : Chemical modification of this compound can be achieved through bromination at low temperatures, followed by dehydrobromination. This sequence of reactions results in the formation of 2-bromomethylmaleic anhydride by shifting the double bond into the five-membered ring. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP) : While not a direct reaction of this compound itself, its derivatives are valuable in ROMP. The Diels-Alder adduct formed between this compound and furfuryl alcohol can be polymerized using a Grubbs catalyst to produce functional polymers from entirely biogenic monomers. wikipedia.org

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. This compound, with its carbon-carbon double bond conjugated to a carbonyl group, functions effectively as a dienophile.

A notable example of this compound in a Diels-Alder reaction is its reaction with furan (B31954) derivatives. nih.gov While furan and its derivatives are often reluctant participants in Diels-Alder reactions due to the thermodynamic penalty of losing their aromatic character, studies have shown that the reaction with this compound can be driven to completion under specific conditions. nih.govtudelft.nl

Detailed NMR studies have provided insights into the kinetic and thermodynamic aspects of these reactions. nih.govnih.gov The table below summarizes the findings from the reaction of this compound with various furan derivatives.

| Diene | Reaction Conditions | Products | Key Findings |

|---|---|---|---|

| Furfuryl alcohol | Neat, room temperature | Single Diels-Alder adduct (lactone-acid) | The reaction is highly efficient due to the free energy advantages from anhydride ring opening and the crystal lattice energy of the product. nih.govumn.edu |

| Furan | Excess furan, room temperature | Mixture of four isomeric anhydrides | Low equilibrium conversion due to the loss of aromaticity of the furan ring. nih.gov |

| 2,5-Dimethylfuran | Excess 2,5-dimethylfuran, room temperature | Mixture of Diels-Alder adducts | Faster reaction rate compared to furan, but lower equilibrium conversion. nih.gov |

| 2-Acetoxymethylfuran | - | Mixture of four isomeric anhydrides | The reaction is slower compared to other furan derivatives, which is consistent with the weakly electron-withdrawing nature of the acetoxymethyl group. nih.gov |

Friedel-Crafts Acylations

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. researchgate.netsigmaaldrich.com The reaction typically involves an acylating agent, such as an acyl halide or an acid anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to one of the carbonyl oxygen atoms of the anhydride, weakening the C-O-C bond and facilitating its cleavage to generate a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with an aromatic substrate, such as benzene. The aromatic ring attacks the acylium ion, leading to the formation of a sigma complex (also known as an arenium ion). Finally, a base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product, which is an aryl ketone.

Polymerization and Copolymerization of Itaconic Anhydride

Homopolymerization of Itaconic Anhydride (B1165640)

Free Radical Homopolymerization (FRP)

The free-radical polymerization (FRP) of itaconic anhydride, while conceptually straightforward, is often hindered by several inherent difficulties that limit its efficiency and the properties of the resulting polymer.

The reaction conditions, particularly temperature, can influence the FRP of this compound. While higher temperatures generally increase reaction rates, they can also exacerbate side reactions, including chain transfer and potential isomerization of this compound to citraconic anhydride d-nb.infoscielo.br. Studies have indicated that temperatures above 60°C may favor intramolecular chain transfer reactions, further limiting molar mass d-nb.info. Microwave irradiation has been explored as a method to enhance polymerization efficiency, potentially by increasing radical flux and reducing chain transfer, leading to higher yields, molecular weights, and improved thermal stability compared to conventional methods nih.gov. However, specific data on the influence of pressure on this compound homopolymerization is less commonly reported in the literature.

Post-Polymerization Modification of Poly(this compound)

The anhydride functionality within poly(this compound) provides a reactive site for various post-polymerization modifications, allowing for the introduction of new properties and functionalities. Common modifications include:

Hydrolysis: Treatment with water converts the anhydride groups to carboxylic acid groups, yielding poly(itaconic acid) researchgate.netvot.pl. This process increases the hydrophilicity and ion-exchange capacity of the polymer.

Amidation: Reaction with primary or secondary amines, such as di-n-butyl amine, leads to the formation of itaconamic acid derivatives researchgate.netresearchgate.net. This reaction typically proceeds with complete conversion of the anhydride units.

Grafting: this compound can be grafted onto existing polymer backbones, such as polylactic acid (PLA), via free-radical grafting methods researchgate.netalfa-chemistry.comresearchgate.net. This process introduces anhydride functionalities onto the polymer chain, enhancing properties like mechanical strength, ductility, and thermal stability.

Copolymerization of this compound

This compound readily participates in free-radical copolymerization with a wide range of vinyl monomers, offering a route to tailor polymer properties. Its copolymerization behavior is well-characterized by monomer reactivity ratios, which describe the relative tendency of each monomer to add to a growing polymer chain.

Free Radical Copolymerization

The FRP of this compound with monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297), and acrylonitrile (B1666552) has been extensively studied. These studies aim to understand the copolymer composition, predict copolymer structures, and determine the influence of reaction conditions on these parameters. The reactivity ratios are crucial for predicting the sequence distribution in the resulting copolymers researchgate.netmdpi.comd-nb.inforesearchgate.nettandfonline.commsu.eduresearchgate.netnih.govacs.org.

Table 1: Monomer Reactivity Ratios (r) for this compound (M1) in Free-Radical Copolymerization

| Comonomer (M2) | Solvent | Method | r1 (this compound) | r2 (Comonomer) | Reference(s) |

| Methyl Methacrylate (MMA) | Benzene (B151609) | Fineman-Ross | 1.35 ± 0.11 | 0.22 ± 0.22 | researchgate.netresearchgate.net |

| Methyl Methacrylate (MMA) | Benzene | Mayo-Lewis | 1.27 ± 0.38 | 0.10 ± 0.05 | researchgate.netresearchgate.net |

| Methyl Methacrylate (MMA) | Bulk | Non-linear least squares | 0.99 ± 0.40 | 0.18 ± 0.7 | researchgate.net |

| Styrene | Benzene | Fineman-Ross | 0.55 | 0.018 | msu.edu |

| Vinyl Acetate | Benzene | Fineman-Ross | 5.75 | 0.08 | msu.edu |

| Vinyl Acetate | Tetrahydrofuran (B95107) | Fineman-Ross | 5.50 | 0.08 | msu.edu |

| 2-Chloroethyl Acrylate (B77674) | Benzene | Fineman-Ross | 2.7 | 0.065 | msu.edu |

| 2-Chloroethyl Acrylate | Tetrahydrofuran | Fineman-Ross | 2.25 | 0.54 | msu.edu |

| Acrylonitrile | Benzene | Fineman-Ross | 4.8 | 0.15 | msu.edu |

| Di-n-butyl Itaconate | Benzene | Conventional FRP | 0.38 ± 0.02 | 0.40 ± 0.05 | mdpi.com |

| Di-n-butyl Itaconate | Benzene | Conventional FRP | 0.38 | 0.40 | mdpi.com |

The reactivity ratios indicate that this compound tends to copolymerize with monomers like MMA and vinyl acetate, often exhibiting a tendency towards alternating or blocky sequences depending on the specific comonomer and conditions. For instance, values of r1 > 1 and r2 < 1 suggest that this compound is more reactive towards its own radical chain end than the comonomer, and vice-versa for the comonomer. The Q-e values calculated for this compound suggest it is a highly reactive and electron-poor monomer tandfonline.commsu.edu. Copolymerization with methyl methacrylate and acrylamide (B121943) using microwave irradiation has shown advantages such as shorter reaction times, higher yields, and improved molecular weights compared to conventional methods nih.gov.

Chain transfer to this compound can also occur during copolymerization, limiting the molar masses of the resulting copolymers, particularly when monomer feeds contain higher proportions of this compound researchgate.netresearchgate.net.

With Vinyl Monomers

This compound has been extensively copolymerized with various vinyl monomers, including methyl methacrylate (MMA), acrylamide (AAm), vinyl chloride (VC), styrene (St), acrylonitrile (AN), vinyl acetate (VAc), and 2-chloroethyl acrylate (CEA). These copolymerizations often result in polymers with modified properties, such as enhanced hydrophilicity or the presence of reactive anhydride groups that can be further functionalized researchgate.netresearchgate.netuni-freiburg.detandfonline.comscispace.comresearchgate.net.

Methyl Methacrylate (MMA): Copolymerization of this compound with MMA has been studied under various conditions, including solution polymerization researchgate.netresearchgate.net. The incorporation of this compound into MMA chains can influence the thermal stability and glass transition temperature (Tg) of the resulting copolymers, with higher ITA content generally leading to increased Tg researchgate.netresearchgate.net.

Acrylamide (AAm): this compound readily copolymerizes with acrylamide, often in aqueous media researchgate.net. These copolymers can exhibit amphiphilic properties, making them suitable for applications in biological systems researchgate.netresearchgate.net. Microwave irradiation has been shown to accelerate the copolymerization of ITA with MMA and AAm, yielding polymers with higher molecular weights and improved thermal stability compared to conventional methods researchgate.netnih.gov.

Vinyl Chloride (VC): Copolymerization of this compound with vinyl chloride has been reported, with the resulting copolymers often being richer in this compound units than the initial monomer feed scispace.comoup.com.

Styrene (St): The copolymerization of this compound with styrene has been investigated, with studies indicating a tendency towards alternating copolymer sequences mdpi.comnih.gov.

Acrylonitrile (AN): this compound copolymerizes with acrylonitrile, with studies indicating that itaconic acid, when ionized, can copolymerize with other monomers, while its homopolymerization is significantly hindered researchgate.netresearchgate.net.

Vinyl Acetate (VAc): Copolymerization with vinyl acetate has been studied, with reactivity ratios determined in different solvents msu.edu.

2-Chloroethyl Acrylate (CEA): this compound has been copolymerized with 2-chloroethyl acrylate, with reactivity ratios determined in both benzene and tetrahydrofuran tandfonline.commsu.edu.

Table 1: Monomer Reactivity Ratios for this compound Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Solvent | r1 (ITA) | r2 (M2) | Method | Reference |

| This compound | Methyl Methacrylate | Benzene | 1.35 ± 0.11 | 0.22 ± 0.22 | Fineman-Ross | researchgate.net |

| This compound | Methyl Methacrylate | Benzene | 1.27 ± 0.38 | 0.10 ± 0.05 | Mayo-Lewis | researchgate.net |

| This compound | Methyl Methacrylate | Bulk | 0.99 ± 0.40 | 0.18 ± 0.7 | researchgate.net | |

| This compound | Styrene | Benzene | 0.55 | 0.018 | msu.edu | |

| This compound | Acrylonitrile | Benzene | 4.8 | 0.15 | msu.edu | |

| This compound | Vinyl Acetate | Benzene | 5.75 | 0.08 | msu.edu | |

| This compound | Vinyl Acetate | THF | 5.50 | 0.08 | msu.edu | |

| This compound | 2-Chloroethyl Acrylate | Benzene | 2.7 | 0.065 | msu.edu | |

| This compound | 2-Chloroethyl Acrylate | THF | 2.25 | 0.54 | msu.edu | |

| This compound | Acrylamide | Aqueous | 1.47 ± 0.03 | 0.76 ± 0.02 | Fineman-Ross | researchgate.net |

| This compound | Acrylamide | Aqueous | 1.25 ± 0.10 | 0.67 ± 0.05 | Kelen–Tüdös | researchgate.net |

| This compound | Acrylamide | Aqueous | 1.65 ± 0.21 | 0.88 ± 0.08 | Tidwell–Mortimer | researchgate.net |

Reactivity Ratios (r1, r2) and Q-e Values

Monomer reactivity ratios (r1, r2) quantify the relative tendency of a growing polymer chain ending in monomer 1 to add monomer 1 versus monomer 2, and vice versa. These values are crucial for predicting copolymer composition. For this compound, reactivity ratios have been determined in copolymerization with various monomers. The Q-e scheme, which relates monomer structure to its reactivity, has also been applied to this compound.

Table 2: Q-e Values for this compound in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Solvent | Q1 (ITA) | e1 (ITA) | Reference |

| This compound | Vinyl Acetate | Benzene | 2.88 | 0.66 | msu.edu |

| This compound | 2-Chloroethyl Acrylate | Benzene | 12.79 | 1.85 | msu.edu |

| This compound | Acrylonitrile | Benzene | 10.46 | 1.89 | msu.edu |

| This compound | Styrene | Benzene | 9.68 | 1.57 | msu.edu |

| This compound | (Average) | - | 8.2 | 1.45 | msu.edu |

The reactivity ratios indicate varying propensities for homopolymerization versus cross-propagation depending on the comonomer. For instance, in the copolymerization with styrene, the reactivity ratio of styrene (r2) is significantly lower than that of this compound (r1), suggesting a preference for this compound to add to the styrene radical chain end, and vice versa, leading to a tendency for alternation msu.edu. Conversely, with vinyl acetate, this compound shows a higher reactivity ratio (r1 = 5.75 in benzene), indicating a stronger tendency for ITA to add to its own radical chain end msu.edu. The Q-e values for this compound suggest it is a polar monomer with a relatively high propensity to participate in copolymerization msu.edufree.fr.

Alternating Copolymerization Tendencies

This compound, particularly when copolymerized with electron-donating monomers like styrene, exhibits a tendency towards alternating copolymerization uni-freiburg.demdpi.comnih.gov. This behavior is often observed when the reactivity ratios for both monomers are significantly less than one, indicating that cross-propagation (addition of one monomer to a radical chain end of the other) is favored over homopropagation nih.govmsu.edu. This tendency is similar to that observed for maleic anhydride, another cyclic anhydride known for its strong alternating copolymerization behavior mdpi.com.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques have been applied to itaconic acid derivatives, including this compound, to achieve better control over molecular weight, polydispersity, and polymer architecture.

Atom Transfer Radical Polymerization (ATRP) of this compound Derivatives

Atom Transfer Radical Polymerization (ATRP) has been utilized for the polymerization and copolymerization of itaconic acid derivatives researchgate.netmdpi.comunh.edu. For example, ATRP has been employed to synthesize polymers with this compound moieties, such as in the preparation of glycosylated and PEGylated carbon nanotubes, where this compound was copolymerized with polyethylene (B3416737) glycol monoester acrylate nih.gov. ATRP offers a route to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities from itaconic acid derivatives, although challenges related to chain transfer can still be present researchgate.netunh.edu.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Derivatives

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that has been applied to itaconic acid derivatives researchgate.netmdpi.comacs.org. RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions from itaconate monomers. Studies have demonstrated the successful synthesis of triblock copolymers using RAFT polymerization with itaconic acid derivatives, highlighting their potential for creating advanced materials acs.orgcncb.ac.cn. However, it has been noted that the polymerization of itaconates via RAFT or ATRP may not always be a purely reversible deactivation process, potentially involving a mixture of conventional and controlled polymerization mechanisms mdpi.com.

Polycondensation Reactions Involving this compound

This compound can also participate in polycondensation reactions, typically with diols or diamines, to form polyesters or polyesteramides, respectively wikipedia.orgrsc.orgresearchgate.net. These reactions leverage the anhydride functionality, which can react with hydroxyl or amine groups to form ester or amide linkages, respectively, with the concomitant release of a carboxylic acid group.

For instance, this compound can react with diols to form polyesters. Research has explored low-temperature polycondensation methods for unsaturated polyesters using this compound and diols in the presence of specific catalysts rsc.org. Polycondensation reactions involving itaconic acid and diols have also been investigated for applications in thermal or UV-curing resins researchgate.net. However, care must be taken during polycondensation with diamines, as the α,β-unsaturated double bond in itaconic acid can undergo aza-Michael addition reactions with amines, potentially leading to undesired side products or crosslinking researchgate.net.

Compound List:

this compound (ITA)

Methyl Methacrylate (MMA)

Acrylamide (AAm)

Vinyl Chloride (VC)

Styrene (St)

Acrylonitrile (AN)

Vinyl Acetate (VAc)

2-Chloroethyl Acrylate (CEA)

Di-n-butyl itaconate (DBI)

Poly(lactic acid) (PLA)

Polyethylene glycol monoester acrylate (PEGMA)

Glucosamine

Citric acid

Maleic anhydride

Citraconic anhydride

N-phenyl itaconimide

Dimethylacrylamide (DMAA)

Poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA)

Polystyrene-b-poly(acrylic acid) (PS-b-PAA)

N-aryl itaconimide

Ethyl acrylate (EA)

Butyl acrylate (BA)

N-2-Anisylmaleimide (AMI)

Vinyl bromide

Allyl alcohol

Aconitate, trimethyl

Functionalization and Derivatization of Itaconic Anhydride and Its Polymers

Chemical Modification of Itaconic Anhydride (B1165640)

The inherent reactivity of the anhydride group and the exocyclic double bond in itaconic anhydride allows for a variety of chemical transformations, leading to a broad spectrum of derivatives with tailored properties.

This compound can be readily converted into several derivatives through reactions involving the anhydride ring or the double bond.

One of the most fundamental derivatizations is the hydrolysis of the anhydride ring to form itaconic acid . This is typically achieved by refluxing this compound with water. orgsyn.orgchemicalbook.com The resulting dicarboxylic acid retains the double bond, making it a key monomer for producing unsaturated polyesters.

Reaction with primary amines provides another route to functional derivatives. For instance, the reaction of this compound with a primary amine, followed by thermal treatment, yields itaconimides . researchgate.netnih.gov This reaction introduces nitrogen-containing functionalities while preserving the reactive double bond for potential subsequent polymerization or modification.

Furthermore, the double bond of this compound can participate in cycloaddition reactions. A notable example is the Diels-Alder reaction with dienes like furfuryl alcohol. nsf.govacs.orgnih.gov This reaction, which can proceed efficiently at room temperature, leads to the formation of complex adducts. In the case of furfuryl alcohol, the initial cycloaddition is followed by an intramolecular ring-opening of the anhydride by the hydroxyl group, forming a lactone and a carboxylic acid group. nsf.govwikipedia.org This demonstrates the potential to create multifunctional molecules from simple, bio-based precursors.

| Derivative | Reactant(s) | Key Reaction Type | Resulting Functional Groups |

|---|---|---|---|

| Itaconic Acid | Water | Hydrolysis | Two Carboxylic Acids, C=C Double Bond |

| Itaconimide | Primary Amine | Amidation/Cyclization | Imide Ring, C=C Double Bond |

| Diels-Alder Adduct | Furfuryl Alcohol (Diene) | Cycloaddition/Lactonization | Lactone, Carboxylic Acid |

Esterification of this compound or its corresponding acid is a primary method for producing valuable mono- and diester derivatives, which are widely used as monomers in polymer synthesis. The reaction typically involves heating itaconic acid or anhydride with an alcohol, often in the presence of an acid catalyst.

The synthesis of dimethyl itaconate can be achieved by esterifying itaconic acid with an excess of methanol (B129727) using sulfuric acid as a catalyst. google.com This process forms both the monoester and the diester. To optimize the yield of recoverable esters, the neutralization of the sulfuric acid catalyst is controlled to a specific pH range of 2.5-3.5, which minimizes the loss of the monoester as a salt while preventing ester decomposition during subsequent distillation. google.com

A two-step procedure can be employed for the synthesis of other itaconic anhydrides. rsc.org This involves an initial chemoselective monoesterification of itaconic acid with an alcohol (e.g., ethanol (B145695) or isoamyl alcohol) to produce the corresponding monoester. rsc.org This monoester is then converted to the linear this compound by dehydration using acetic anhydride. rsc.org

The choice of alcohol and reaction conditions allows for the synthesis of a wide array of itaconate esters with varying alkyl chain lengths, influencing the properties of the resulting polymers.

| Ester Product | Reactants | Catalyst/Reagent | Key Process Details |

|---|---|---|---|

| Methyl Monoester and Diester | Itaconic Acid, Methanol | Sulfuric Acid | Neutralization to pH 2.5-3.5 to maximize yield. google.com |

| Ethyl this compound | Itaconic Acid, Ethanol, Acetic Anhydride | None specified for esterification | Two-step process: monoesterification followed by dehydration. rsc.org |

| Isoamyl this compound | Itaconic Acid, Isoamyl Alcohol, Acetic Anhydride | None specified for esterification | Two-step process: monoesterification followed by dehydration. rsc.org |

| Poly(glycerol itaconate) | This compound, Glycerol (B35011) | None (Melt Polycondensation) | Optimized at OH/COOH ratio of 1.5, 140°C for 5 hours. mdpi.com |

Post-Polymerization Functionalization of this compound-Based Polymers

Post-polymerization modification is a powerful strategy for introducing specific functionalities along a polymer backbone, thereby tailoring the material's properties for specific applications. google.comresearchgate.netalfa-chemistry.com Polymers derived from this compound are excellent candidates for such modifications due to the reactive groups incorporated into their structure.

A straightforward method for introducing carboxylic acid groups into a polymer backbone is through the polymerization of this compound followed by hydrolysis. wikipedia.orgvot.pl Radical polymerization of this compound yields poly(this compound). vot.plresearchgate.net Subsequent hydrolysis of the anhydride rings in the polymer chain opens them to form two carboxylic acid groups per repeating unit. vot.plresearchgate.net This process effectively converts a relatively nonpolar polymer into a highly functional polyelectrolyte, poly(itaconic acid). vot.plresearchgate.net This method provides an alternative route to poly(itaconic acid) compared to the direct polymerization of itaconic acid, which can sometimes be sluggish. google.com

The synthesis can be performed in several steps:

Synthesis of this compound : Dehydration of itaconic acid, for example, using acetyl chloride in xylene. vot.pl

Polymerization : Radical polymerization of the synthesized this compound using an initiator like AIBN. vot.pl

Hydrolysis : The resulting poly(this compound) is mixed with excess water, leading to the formation of poly(itaconic acid). vot.pl

This approach ensures the creation of a polymer backbone rich in carboxylic acid functionalities, ready for further modification.

The carboxylic acid groups introduced onto the polymer chain serve as versatile handles for further chemical reactions, allowing for the grafting of various functional moieties. An example of this is the functionalization of poly(itaconic acid) (PIA) through esterification. mdpi.com

In one study, PIA was functionalized by an esterification reaction with 2-amino-1,3-thiazole. mdpi.com The reaction was catalyzed by sulfuric acid at elevated temperatures. This was followed by a quaternization step, reacting the modified polymer with iodomethane (B122720) to create cationic thiazolium groups along the polymer chain. mdpi.com This modification transformed the polyanionic PIA into a polymer with zwitterionic characteristics, possessing both negative charges from the remaining carboxylic groups and positive charges from the quaternized thiazole (B1198619) rings. mdpi.com Such modifications can impart new properties, such as antimicrobial activity, to the base polymer. mdpi.com

The carbon-carbon double bond present in polyesters synthesized from itaconic acid or its derivatives provides a site for post-polymerization modification via Michael addition reactions. The aza-Michael addition, involving the reaction of amines with the activated double bond, is a particularly useful method for introducing nitrogen-containing functional groups. rsc.orgnih.gov

This modification can be performed on unsaturated polyesters derived from itaconic acid and various diols. nih.gov Both primary and secondary amines, such as diethylamine (B46881), can be added to the exocyclic double bond of the itaconate units in the polymer backbone. nih.govfrontiersin.org

A significant challenge in the aza-Michael addition on itaconate-based polyesters is the potential for the base-catalyzed isomerization of the reactive itaconate double bond to the less reactive mesaconate isomer. nih.govfrontiersin.org This isomerization slows down the reaction, often requiring extended reaction times of several days for complete conversion. researchgate.netfrontiersin.org

To address this, research has focused on finding suitable catalysts to accelerate the addition reaction while minimizing undesired side reactions. One effective catalyst system is iodine on acidic alumina (B75360), which has been shown to be a reusable, heterogeneous catalyst for the aza-Michael addition of diethylamine to both dimethyl itaconate and itaconate polyesters. researchgate.netfrontiersin.org The use of this catalyst dramatically reduces the required reaction time, achieving over 70% addition after just 4 hours. researchgate.netfrontiersin.org This highlights the potential for efficient functionalization of bio-based polyesters.

| Amine Nucleophile | Substrate | Reaction Conditions | Key Findings/Challenges |

|---|---|---|---|

| Diethylamine (Secondary Amine) | Dimethyl Itaconate (Model Substrate) | Room temperature, 2 hours | Used as a model to screen catalysts for accelerating the reaction. frontiersin.org |

| Diethylamine (Secondary Amine) | Itaconate Polyester | No catalyst | Slow reaction due to isomerization to less reactive mesaconate; requires several days. researchgate.netfrontiersin.org |

| Diethylamine (Secondary Amine) | Itaconate Polyester | Iodine on acidic alumina catalyst | Reaction time dramatically reduced; >70% addition after 4 hours. Catalyst is heterogeneous and reusable. researchgate.netfrontiersin.org |

| Primary Amines | Itaconic Acid Based Polyesters | Not specified | Can lead to chain scission, which can be utilized for reactive degradation of the polyester. nih.gov |

Thio-Michael Addition

The exocyclic double bond of this compound and its derivatives serves as a reactive site for Thio-Michael addition, also known as thiol-ene coupling. This reaction provides an efficient pathway for the synthesis of crosslinked polyanhydride networks and functionalized polyesters. The process typically involves the photoinitiated polymerization of this compound-derived monomers with multifunctional thiols. rsc.orgrsc.org

Research into degradable polyanhydride networks has utilized itaconic acid as a renewable feedstock to synthesize anhydride monomers. nsf.gov In these studies, itaconic acid is first converted to ester derivatives, such as ethyl this compound and isoamyl this compound. To enhance reactivity, these are further functionalized, for example, by converting them into dinorbornene-functionalized derivatives via cycloaddition chemistry. rsc.org The subsequent photoinitiated thiol-ene polymerization with commercial tetra- and hexa-functional thiols, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) and dipentaerythritol (B87275) hexakis(3-mercaptopropionate) (DPEHMP), yields crosslinked networks. rsc.org

The kinetics of these thiol-ene polymerizations are often monitored using real-time Fourier transform infrared (RT-FTIR) spectroscopy, which tracks the disappearance of the thiol S-H peak (around 2572 cm⁻¹). rsc.org Studies have shown that the reaction kinetics are significantly influenced by the structure of the 'ene' monomer. For instance, norbornene-functionalized this compound derivatives exhibit much higher reactivity and conversion rates compared to their linear itaconic counterparts. rsc.orgnsf.gov This enhanced reactivity is attributed to the relief of ring strain in the bicyclic norbornene structure upon reaction. nsf.gov The resulting networks are solid, crosslinked materials, whereas reactions with linear this compound monomers often result in only viscous liquids under similar conditions. rsc.org

Detailed kinetic data from these photopolymerizations allows for the calculation of theoretical gel times and illustrates the efficiency of the crosslinking process.

| Anhydride Monomer | Thiol Crosslinker | Theoretical Gel Time (s) | Final S-H Conversion (%) |

|---|---|---|---|

| Ethyl-dinorbornene Anhydride | PETMP | 60 | >95 |

| Isoamyl-dinorbornene Anhydride | PETMP | 3.9 | >95 |

| Ethyl-dinorbornene Anhydride | DPEHMP | 18 | >95 |

| Isoamyl-dinorbornene Anhydride | DPEHMP | 2.6 | >95 |

Data sourced from studies on degradable polyanhydride networks derived from itaconic acid. rsc.org

This thiol-ene coupling strategy demonstrates this compound as a valuable bio-based building block for creating degradable polyanhydride networks with tunable properties. rsc.orgnsf.gov

Bioconjugation and Immobilization Strategies

The reactive anhydride ring in this compound and its copolymers is highly susceptible to nucleophilic attack, making it a valuable functional group for bioconjugation and the immobilization of bioactive molecules like enzymes. mdpi.com This reactivity allows for the covalent attachment of biomolecules, leading to the development of functional biomaterials.

Enzyme Immobilization onto this compound Copolymers

Copolymers containing this compound units serve as effective supports for enzyme immobilization. The anhydride groups provide reactive sites for the covalent attachment of enzymes, which can enhance their stability and allow for their recovery and reuse. mdpi.comresearchgate.net This covalent binding typically involves the reaction of the anhydride with nucleophilic functional groups on the enzyme surface, such as amino, hydroxyl, or thiol groups. unipd.it

One strategy involves activating an enzyme with this compound, followed by copolymerization to entrap the enzyme within a polymer matrix. For example, β-glucosidase has been activated with this compound and subsequently copolymerized with N,N'-methylenebisacrylamide. This method resulted in an immobilized enzyme system with 33% of its original catalytic efficiency. core.ac.uk

Another approach utilizes copolymers of this compound as a pre-formed support for enzyme attachment. Research has demonstrated the creation of hybrid gels by conjugating hyaluronic acid with poly(this compound-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) copolymers. nih.gov In this "grafting to" strategy, the hydroxyl groups of the hyaluronic acid open the anhydride rings of the copolymer to form ester linkages, creating a crosslinked bioconjugate network. nih.gov This same principle applies to the amine groups on an enzyme's surface.

A specific application is the immobilization of Candida antarctica Lipase (B570770) B (CALB) onto magnetic nanoparticles coated with chitosan. These particles were subsequently used as a biocatalyst for the ring-opening esterification of this compound with various polyols. mdpi.com The immobilized lipase demonstrated high stability and reusability, retaining 80% of its initial activity after five reaction cycles in a toluene/THF solvent mixture. mdpi.com

| Enzyme | Immobilization Strategy | Support/Copolymer | Key Finding | Reference |

|---|---|---|---|---|

| β-glucosidase | Enzyme activation and copolymerization | N,N'-methylenebisacrylamide | Retained 33% of catalytic efficiency. | core.ac.uk |

| Candida antarctica Lipase B (CALB) | Covalent attachment to support used in this compound reaction | Chitosan-coated magnetic nanoparticles | Retained 80% of initial activity after 5 cycles of esterifying this compound. | mdpi.com |

The use of this compound copolymers for enzyme immobilization provides a versatile platform for creating robust and reusable biocatalysts. acs.org

Covalent Attachment to Amino Groups

The primary amino groups (–NH₂) found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins are potent nucleophiles that readily react with cyclic anhydrides like this compound. nih.govresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a stable amide bond, tethering the molecule to the protein and leaving a free carboxylic acid group. researchgate.net

This acylation reaction is a well-established method for protein modification. nih.gov The reaction conditions, particularly pH, are critical. The amine must be in its deprotonated, nucleophilic state to react. quora.com Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups (the ε-amino group of lysine has a pKa of around 10.5), often in a mildly alkaline buffer (pH 8-9). nih.govresearchgate.net

While direct studies on protein conjugation to this compound copolymers are specific, the chemistry is analogous to that of other cyclic anhydrides like succinic and citraconic anhydride, which are widely used for this purpose. nih.govnih.gov For instance, citraconic anhydride, an isomer of this compound, is used for the reversible modification of lysine residues in proteins. nih.govcapes.gov.br The modification is stable at neutral or alkaline pH but can be reversed under mildly acidic conditions, which regenerates the original amine. nih.gov This pH-dependent reversibility is a key feature of the resulting maleamic acid-type linkage.

The reaction of this compound with amino groups on a biomolecule (e.g., a protein or a biopolymer like chitosan) results in a stable conjugate with altered properties, such as charge and hydrophilicity, due to the introduction of a carboxylate group for every reacted amine. researchgate.net This strategy is fundamental in creating bioconjugates for various biomedical applications.

Advanced Materials and Applications of Itaconic Anhydride Based Polymers

Biomaterials and Biomedical Applications

The inherent properties of itaconic anhydride-based polymers, such as biocompatibility and the potential for controlled degradation, make them prime candidates for various biomedical applications. alfa-chemistry.com The ability to introduce carboxylic acid groups through the hydrolysis of the anhydride (B1165640) ring enhances hydrophilicity and provides sites for further functionalization, which is advantageous for creating materials that can interact favorably with biological systems. alfa-chemistry.comhristov.com

Polymers derived from this compound are being extensively investigated as carriers for controlled drug delivery. alfa-chemistry.com Their biocompatibility and biodegradability are key attributes for these systems. alfa-chemistry.com The hydrolytic degradation of the anhydride linkages can be exploited for the controlled release of therapeutic agents. alfa-chemistry.com

One of the significant advantages of using this compound in drug delivery systems is the ability to create pH-responsive hydrogels. nih.gov These hydrogels can remain collapsed in the low pH environment of the stomach, protecting the encapsulated drug, and then swell in the higher pH of the intestines to release the drug. This pH-responsive behavior is attributed to the ionization of the carboxylic acid groups that are formed upon the opening of the anhydride ring. nih.govnih.gov For instance, hydrogels of poly(itaconic acid-g-ethylene glycol) have been synthesized and shown to exhibit this pH-dependent swelling behavior, making them suitable for oral drug delivery. nih.gov

Copolymers of this compound have also been explored for their drug-carrying capacity. The incorporation of itaconic acid monomer has been shown to improve the drug-carrying capacity of hydrogels and graft polymers. d-nb.info Molecularly imprinted polymers (MIPs) using itaconic acid as a functional monomer have been developed for the pH-triggered delivery of drugs like metronidazole. researchgate.net These systems demonstrate the potential for targeted drug release based on the physiological pH of the target site. researchgate.net

Table 1: Research Findings on this compound-Based Drug Delivery Systems

| Polymer System | Application | Key Findings |

| Poly(itaconic acid-g-ethylene glycol) hydrogels | Oral drug delivery | pH-responsive swelling, protecting drugs in acidic environments and releasing them at neutral pH. nih.gov |

| Itaconic acid-grafted carboxymethyl cellulose-cl-poly (lactic acid-co-itaconic acid) hydrogel | Drug carrier | Enhanced swelling capacity and pH sensitivity. d-nb.info |

| Metronidazole-imprinted polymers with itaconic acid | Oral drug delivery | pH-responsive release, with higher release at lower pH. researchgate.net |

| Itaconic acid-grafted alginate microspheres | Controlled drug release | pH-responsive nature with sustained, stepwise drug release. nih.gov |

In the field of tissue engineering, the goal is to develop scaffolds that mimic the natural extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation for tissue regeneration. researchgate.netnih.gov this compound-based polymers are promising materials for creating such scaffolds due to their biocompatibility and biodegradability. alfa-chemistry.com These scaffolds can be designed to be porous, allowing for nutrient transport and cell infiltration. researchgate.netnih.gov

One approach involves modifying natural polymers like collagen with this compound to enhance their properties for tissue engineering. researchgate.net For example, porous scaffolds have been fabricated by the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) and collagen modified with this compound. researchgate.net This modification introduces functional groups that can participate in copolymerization, resulting in scaffolds with enhanced stability against enzymatic degradation compared to native collagen. researchgate.net The resulting matrices have shown homogeneous pore distribution and an interconnected porous structure, which are crucial for tissue engineering applications. researchgate.net

The biodegradability of polyanhydride networks derived from itaconic acid is another key feature for their use in tissue engineering. rsc.orgrsc.org These networks can be designed to degrade under physiologically relevant conditions, allowing for the gradual replacement of the scaffold by newly formed tissue. rsc.org The degradation rate can be tuned by altering the chemical composition of the polymer, for instance, by using different ester functionalities in the this compound monomer. rsc.org

Table 2: Properties of this compound-Based Tissue Engineering Scaffolds

| Scaffold Composition | Fabrication Method | Key Properties | Potential Application |

| This compound-modified collagen and 2-hydroxyethyl methacrylate (HEMA) | Radical copolymerization | Interconnected porous structure, enhanced enzymatic stability. researchgate.net | Skin tissue engineering. researchgate.net |

| Polyanhydride networks from dinorbornene-functionalized itaconic anhydrides and thiols | Thiol-ene photopolymerization | Tunable thermal and mechanical properties, controlled degradation. rsc.orgrsc.org | General tissue engineering. |

| Copolymers of a carbohydrate lactone and ε-caprolactone | Supercritical CO2 foaming | Increased pore size with higher carbohydrate content, cytocompatible. figshare.com | Bone and cartilage tissue engineering. figshare.com |

This compound and its derivatives are utilized in the formulation of biomedical coatings. alfa-chemistry.com These coatings can enhance the biocompatibility of medical devices or provide other functionalities, such as antimicrobial properties. The reactivity of the anhydride group allows for covalent attachment to surfaces or further modification to introduce desired functionalities. alfa-chemistry.com

Biobased, UV-curable coatings have been developed from unsaturated polyesters synthesized from itaconic acid, succinic acid, and 1,4-butanediol. researchgate.net The mechanical properties of these crosslinked coatings can be adjusted by varying the itaconic acid content, demonstrating the versatility of this monomer in creating functional coatings. researchgate.net Furthermore, self-healing thin film coatings based on poly(itaconic acid esters) have been fabricated for applications such as paper coatings, which could be adapted for biomedical purposes. researchgate.netnih.gov These coatings, prepared by emulsion polymerization, can be formulated as aqueous dispersions, reducing the environmental impact. researchgate.netnih.gov

In the context of composites, this compound has been investigated as a green compatibilizer to improve the interaction between hydrophobic polymer resins and hydrophilic reinforcements. mdpi.commdpi.com This can lead to materials with improved thermal and mechanical properties, which could be beneficial for creating robust biomedical devices. mdpi.com

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications due to their similarity to natural soft tissues. nih.gov this compound is a valuable component in the synthesis of hydrogels with tunable properties. nih.gov The incorporation of itaconic acid, the hydrolyzed form of this compound, into hydrogel networks imparts pH sensitivity and can enhance their swelling capacity and biocompatibility. nih.govd-nb.info

The presence of two carboxylic acid groups in itaconic acid allows for a double ionization behavior at different pH values, which can be exploited to achieve stepwise drug release from hydrogels. nih.gov Itaconic acid-grafted superabsorbent nanohydrogels have demonstrated high swelling capacity and pH sensitivity, making them suitable for various biomedical applications, including drug delivery. d-nb.info

Furthermore, hydrogels can be fabricated from natural resources using this compound. For instance, a hydrogel has been synthesized through the alternating copolymerization of L-cysteine and this compound, followed by crosslinking with chitosan. researchgate.netanu.edu.au This biobased hydrogel exhibited a potent ability to capture silver ions, suggesting its potential for antibacterial applications. researchgate.netanu.edu.au

Table 3: Characteristics of this compound-Based Hydrogels

| Hydrogel System | Key Monomers | Noteworthy Properties |

| Poly(N-isopropyl acrylamide-co-itaconic acid) | N-isopropyl acrylamide (B121943), Itaconic acid | High swelling capacity, pH sensitivity. d-nb.info |

| Alginate-g-poly(itaconic acid) | Alginate, Itaconic acid | pH-responsive, sustained and stepwise drug release. nih.gov |

| L-cysteine and this compound copolymer with chitosan | L-cysteine, this compound, Chitosan | Biobased, potent silver ion capturing ability. researchgate.netanu.edu.au |

The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents. nih.gov Synthetic mimics of antimicrobial peptides (SMAMPs) are a promising class of molecules that replicate the key features of natural antimicrobial peptides, which are part of the innate immune system. nih.govnih.gov Itaconic acid derivatives have been successfully used to create polymer-based SMAMPs. nih.gov

A series of asymmetrically disubstituted diitaconate monomers have been synthesized from this compound. nih.gov These monomers were then copolymerized with dimethylacrylamide (DMAA) via free radical polymerization to produce SMAMPs. nih.gov This method avoids the use of metal catalysts, which is advantageous from a regulatory and product safety perspective. nih.gov The resulting copolymers exhibit facial amphiphilicity, a key characteristic of antimicrobial peptides, where hydrophobic and hydrophilic groups are segregated on opposite faces of the molecule. nih.gov

Research has shown that the antimicrobial activity of these poly(diitaconate-co-DMAA) copolymers against E. coli is influenced by the hydrophobicity of the side groups and the comonomer ratio. nih.gov Copolymers with longer hydrophobic side chains and lower DMAA content demonstrated higher antimicrobial activity. nih.gov Additionally, clickable polymers derived from itaconic acid have been synthesized to create cationic polymers with potent antibacterial activity, particularly against Gram-positive bacteria, and low hemolytic activity. rsc.org

While direct and extensive research on this compound specifically for contact lenses and dental cements is not as prevalent as in other biomedical areas, the properties of its polymers suggest potential applications. The biocompatibility and hydrophilicity that can be imparted by itaconic acid make it a candidate for materials used in these applications. d-nb.info

For contact lenses, the ability to control water content and oxygen permeability is crucial. The hydrophilic nature of polymers containing itaconic acid could be beneficial. In dental applications, polymers are used as adhesives, cements, and restorative materials. The carboxylic acid groups derived from this compound can promote adhesion to tooth structures through ionic interactions with calcium in hydroxyapatite. Copolymers of this compound have been noted for their potential use as biomaterials in therapeutic systems and prostheses, which could encompass dental applications. wikipedia.org

Sustainable Polymers and Composites

The use of this compound is a significant step toward developing sustainable alternatives to petrochemical-based polymers. Its renewable origin and ability to impart desirable properties to materials make it a key ingredient in the formulation of green polymers and composites. alfa-chemistry.com

This compound is instrumental in the synthesis of bio-based resins and biocomposites, particularly in creating thermosetting resins from renewable sources like vegetable oils. For instance, this compound can be incorporated as a comonomer in resins based on tung oil, which is highly unsaturated and reactive. mdpi.commdpi.com These resins can be reinforced with bio-based fillers such as sand or algae biomass to create renewable composites. mdpi.com The anhydride group and the carbon-carbon double bond of this compound allow it to be integrated into the polymer network, enhancing the interaction between different components of the composite. mdpi.com

In another approach, a novel epoxy resin based on itaconic acid (EIA) has been synthesized by reacting it with epichlorohydrin. rsc.orgbohrium.com This bio-based epoxy resin demonstrates a high epoxy value and greater curing reactivity compared to the conventional petroleum-based diglycidyl ether of bisphenol A (DGEBA). rsc.orgbohrium.com When cured, these itaconic acid-based thermosets exhibit impressive mechanical and thermal properties, positioning them as potential replacements for traditional resins. rsc.org

Table 1: Properties of Itaconic Acid-Based Epoxy Resin (EIA) vs. DGEBA Data sourced from studies on itaconic acid-based epoxy resins cured with methyl hexahydrophthalic anhydride (MHHPA). rsc.orgbohrium.com

| Property | Cured EIA (without comonomers) | Cured DGEBA |

| Glass Transition Temperature (Tg) | 130.4 °C | Comparable to EIA |

| Tensile Strength | 87.5 MPa | Comparable to EIA |

| Flexural Strength | 152.4 MPa | Comparable to EIA |

| Flexural Modulus | 3400 MPa | Comparable to EIA |

One of the most significant applications of this compound in composites is its role as a green compatibilizer. alfa-chemistry.com In biocomposites, there is often poor adhesion between a hydrophobic polymer matrix (like a vegetable oil-based resin) and hydrophilic fillers (such as lignocellulosic biomass). mdpi.com this compound, being a bio-derived molecule, can be introduced to the resin to improve this interaction. mdpi.commdpi.com Its chemical structure is similar to maleic anhydride but with the advantage of being bio-based. mdpi.commdpi.com

When added to a tung oil-based resin, this compound enhances the interfacial adhesion between the resin and fillers like Miscanthus, pine wood, sand, and algae. alfa-chemistry.commdpi.commdpi.com The anhydride group can interact with the hydroxyl groups present on the surface of the fillers, while its double bond allows it to copolymerize with the resin matrix. mdpi.com This improved compatibility leads to more efficient stress transfer from the matrix to the reinforcement, resulting in composites with superior mechanical and thermal properties. alfa-chemistry.commdpi.com Research has shown that the addition of this compound can significantly increase the storage modulus of these composites and improve matrix-reinforcement adhesion, as observed through scanning electron microscopy (SEM). mdpi.commdpi.com

Table 2: Effect of this compound (ITA) as a Compatibilizer in Tung Oil-Based Biocomposites Data represents the approximate percentage increase in storage modulus at room temperature. mdpi.com

| Filler Material | Storage Modulus Increase with ITA |

| Miscanthus | ~32% |

| Southern Pine | ~68% |

This compound serves as a valuable component in the formulation of environmentally friendly coatings and adhesives. alfa-chemistry.com Its high reactivity allows it to be incorporated into polymer backbones, leading to the development of high-performance, durable, and weather-resistant coatings. alfa-chemistry.com As a bio-based monomer, it provides a sustainable alternative to traditional petroleum-derived chemicals like acrylic and methacrylic acid used in coating and adhesive applications. researchgate.net The trifunctional structure of itaconic acid, the precursor to the anhydride, is key to synthesizing novel and sustainable polymeric materials for this sector. researchgate.net

Functional Polymers for Diverse Applications

Beyond structural and composite materials, this compound and its derivatives are used to create functional polymers with specialized properties, including superabsorbency and shape memory capabilities.

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. mdpi.com Itaconic acid, the hydrolyzed form of this compound, is a key bio-based monomer for producing eco-friendly SAPs. mdpi.com These SAPs are often synthesized by copolymerizing itaconic acid with other monomers, such as vinyl sulfonic acid or acrylic acid. mdpi.comtandfonline.com